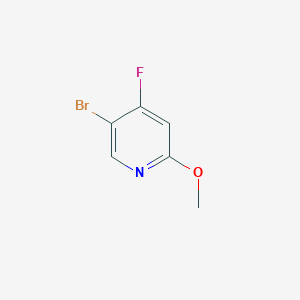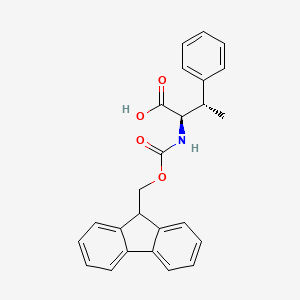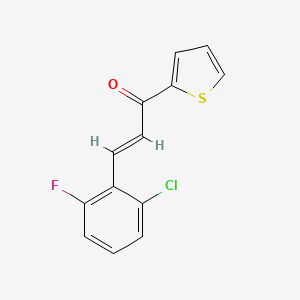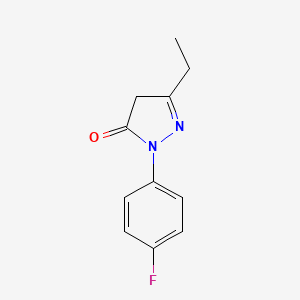
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, also known as 2E-3-3-BP-2CP, is a synthetic compound with a wide range of scientific research applications. It is a member of the class of compounds known as acrylates, which are widely used in the synthesis of various organic molecules. The compound has several unique properties, including its ability to act as an electron acceptor and its ability to form strong covalent bonds. As a result, it has been used in a variety of research applications, including the synthesis of new drugs and the study of biochemical and physiological processes.
科学研究应用
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has a wide range of scientific research applications. It has been used in the synthesis of new drugs, as it can act as an electron acceptor and form strong covalent bonds. It has also been used in the study of biochemical and physiological processes, as it can bind to certain molecules and influence their behavior. Additionally, it has been used in the synthesis of organic molecules, as it can act as a catalyst and facilitate the formation of new bonds.
作用机制
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP is not well understood, but it is believed to involve several different processes. First, the compound is able to act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows the compound to form strong covalent bonds with other molecules, which can be used to synthesize new molecules. Additionally, the compound can bind to certain molecules and influence their behavior. For example, it can bind to proteins and enzymes, which can affect their activity and, in turn, affect the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has been shown to have a range of biochemical and physiological effects. It has been shown to bind to certain proteins and enzymes, which can affect their activity and, in turn, affect the biochemical and physiological processes in which they are involved. Additionally, it has been shown to have an effect on the production of certain hormones, such as cortisol, which can affect the body’s response to stress. Finally, it has been shown to have an effect on the production of certain neurotransmitters, such as dopamine, which can affect the body’s response to pleasure.
实验室实验的优点和局限性
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has several advantages and limitations for use in lab experiments. One of the main advantages of the compound is its ability to act as an electron acceptor and form strong covalent bonds. This makes it a useful tool for synthesizing new molecules. Additionally, it can bind to certain molecules and influence their behavior, making it a useful tool for studying biochemical and physiological processes. However, the compound is not without its limitations. It is not stable in water, meaning that it must be stored and handled carefully in order to prevent degradation. Additionally, it is not soluble in common organic solvents, making it difficult to use in certain experiments.
未来方向
The potential future directions for (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP are numerous. One potential future direction is the development of new drugs based on the compound’s ability to act as an electron acceptor and form strong covalent bonds. Additionally, the compound could be used to study the biochemical and physiological effects of various drugs, as it can bind to certain molecules and influence their behavior. Finally, the compound could be used to synthesize new organic molecules, as it can act as a catalyst and facilitate the formation of new bonds.
合成方法
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP can be synthesized using a variety of techniques. One of the most common methods is a nucleophilic substitution reaction, which involves the reaction of an electrophile with a nucleophile. In this reaction, a nucleophile, such as a bromine atom, reacts with an electrophile, such as a chlorine atom, to form a new bond between the two. This reaction is commonly used to synthesize acrylates, including (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP. Another common method is a Grignard reaction, which involves the reaction of a metal, such as magnesium, with an organic compound, such as a bromide, to form a new bond between the two. This reaction is commonly used to synthesize acrylates, including (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP.
属性
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQFOOIZFJMPM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

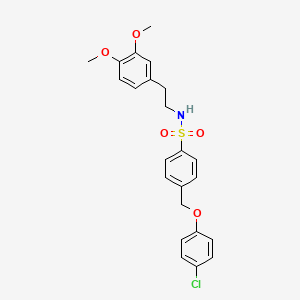
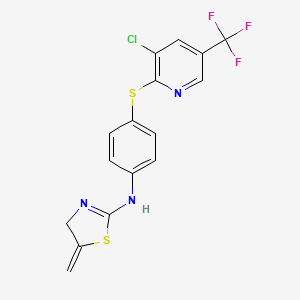

![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
